4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with chloro, iodo, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or signaling pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodo-2-(methylthio)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine
- 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
Uniqueness
4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H5ClIN3S |
---|---|
Molecular Weight |
325.56 g/mol |
IUPAC Name |
4-chloro-5-iodo-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClIN3S/c1-13-7-11-5(8)4-3(9)2-10-6(4)12-7/h2H,1H3,(H,10,11,12) |
InChI Key |
UVOGWAXIJDPGKG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=CN2)I)C(=N1)Cl |
Origin of Product |
United States |
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